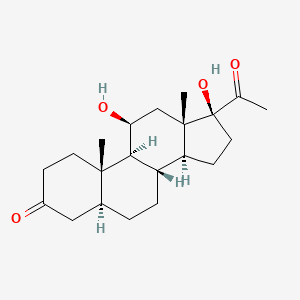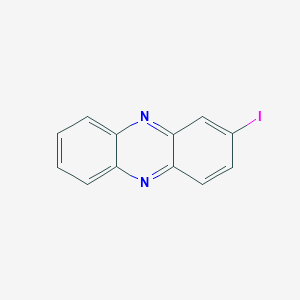
5alpha-Pregnan-11beta,17-diol-3,20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Pregnan-11beta,17-diol-3,20-one is a steroid compound that plays a significant role in various biochemical pathways. It is an endogenous steroid, meaning it is naturally produced within the body. This compound is a metabolite in the androgen backdoor pathway, which is an alternative route for the biosynthesis of dihydrotestosterone (DHT) without the intermediate formation of testosterone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-11beta,17-diol-3,20-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5alpha-reductase, which reduces the double bond in the steroid nucleus . The reaction conditions often include the use of specific reductive agents and controlled temperature settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic systems to catalyze the reduction of precursor steroids. These methods are advantageous due to their specificity and efficiency in producing the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Pregnan-11beta,17-diol-3,20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Further reduction can modify the steroid nucleus, affecting its biological activity.
Substitution: Functional groups on the steroid nucleus can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to maintain the integrity of the steroid nucleus .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield various reduced forms of the steroid .
Wissenschaftliche Forschungsanwendungen
5alpha-Pregnan-11beta,17-diol-3,20-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and biosynthesis.
Biology: The compound is studied for its role in the androgen backdoor pathway and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to androgen metabolism.
Wirkmechanismus
The mechanism of action of 5alpha-Pregnan-11beta,17-diol-3,20-one involves its role as an intermediate in the androgen backdoor pathway. It is converted from 17alpha-hydroxyprogesterone and eventually leads to the formation of dihydrotestosterone (DHT) without the intermediate formation of testosterone. This pathway is crucial for the regulation of androgen levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Pregnan-17alpha-ol-3,20-dione: Another intermediate in the androgen backdoor pathway.
5alpha-Pregnane-3alpha,11beta-diol-20-one: Plays a role in the 11-oxygenated steroid backdoor pathway.
Uniqueness
5alpha-Pregnan-11beta,17-diol-3,20-one is unique due to its specific role in bypassing the conventional testosterone pathway, providing an alternative route for DHT synthesis. This makes it a critical compound in understanding androgen metabolism and its related disorders .
Eigenschaften
Molekularformel |
C21H32O4 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-18,24-25H,4-11H2,1-3H3/t13-,15-,16-,17-,18+,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
PSGMYFWTNUYMPH-SSEXRTCUSA-N |
Isomerische SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)

